
KRAS inhibitor-21
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Overview
Description
KRAS inhibitor-21 (compound 22b) is a potent, selective inhibitor targeting the KRAS G12C mutation, a prevalent oncogenic driver in pancreatic, colorectal, and non-small cell lung cancers (NSCLC) . It exhibits an exceptionally low half-maximal inhibitory concentration (IC₅₀) of <0.01 μM against KRAS G12C, making it one of the most potent inhibitors in preclinical studies . Mechanistically, this compound covalently binds to the mutant cysteine residue (Cys12) in the switch-II pocket of KRAS G12C, stabilizing the protein in an inactive GDP-bound state and blocking downstream signaling pathways such as RAF-MEK-ERK and PI3K-AKT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-21 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the binding affinity and selectivity for the KRAS protein. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, purity, and yield. This process often requires optimization of reaction conditions, purification techniques, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
KRAS inhibitor-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their biological activity and selectivity towards the KRAS protein .
Scientific Research Applications
Colorectal Cancer
Recent research indicates that KRAS inhibitor-21 may play a significant role in preventing metachronous metastasis in colorectal cancer. A study utilized machine learning to develop a risk scoring model for predicting metastasis in KRAS-mutant colorectal cancer patients. The findings revealed that treatment with KRAS inhibitors significantly suppressed migration and invasion capabilities of high-risk colorectal cancer cells by inhibiting epithelial-mesenchymal transition (EMT) and TGF-β signaling pathways .
Table 1: Effects of this compound on Colorectal Cancer Models
Model Type | Treatment | Migration Inhibition (%) | EMT Marker Changes |
---|---|---|---|
SW837 (KRAS G12C) | This compound | 70% | Decreased N-cadherin, increased E-cadherin |
PDO-CC0117 (KRAS G12D) | This compound | 65% | Decreased vimentin, increased E-cadherin |
Lung Cancer
In non-small cell lung cancer (NSCLC), the combination of this compound with other targeted therapies has shown promise. Clinical trials combining KRAS inhibitors with MEK inhibitors have demonstrated improved progression-free survival rates compared to monotherapy . The synergy between these agents is attributed to their complementary mechanisms in disrupting the RAS/MAPK pathway.
Table 2: Clinical Trial Outcomes for NSCLC
Trial Name | Combination Therapy | Objective Response Rate (%) | Median Progression-Free Survival (Months) |
---|---|---|---|
CodeBreak 100 | Sotorasib (KRAS G12C Inhibitor) | 37.1 | 6.8 |
KRYSTAL-1 | Adagrasib (KRAS G12C Inhibitor) | 42.9 | 6.5 |
Case Study 1: Treatment of KRAS-Mutant Adenocarcinoma
A notable case involved a patient with advanced KRAS-mutant adenocarcinoma treated with a combination of MEK inhibitors and docetaxel. The results indicated a significant improvement in progression-free survival from 2.1 months with docetaxel alone to 5.3 months when combined with MEK inhibitors . This case exemplifies the potential of combination therapies involving KRAS inhibitors.
Case Study 2: Resistance Mechanisms
Despite the efficacy of this compound, resistance mechanisms have been observed, particularly in colorectal cancer models where prolonged treatment led to increased IC50 values and maintained p-ERK levels . Understanding these resistance pathways is crucial for developing strategies to enhance the effectiveness of treatment regimens.
Mechanism of Action
KRAS inhibitor-21 exerts its effects by binding to the KRAS protein and inhibiting its activity. The compound specifically targets the guanine triphosphate (GTP)-bound active form of KRAS, preventing its interaction with downstream effectors such as RAF, MEK, and ERK. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in KRAS-mutant cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
KRAS G12C Inhibitors
KRAS Inhibitor-15 (Compound 3-19)
- IC₅₀ : 0.954 μM against KRAS G12C, significantly higher than KRAS inhibitor-21 (<0.01 μM) .
- Cellular Activity : Inhibits phosphorylated ERK (p-ERK) in MIA PaCa-2 (pancreatic cancer) and A549 (lung cancer) cells with IC₅₀ values of 2.03 μM and >33.3 μM, respectively .
- Limitations : Lower potency and selectivity compared to this compound.
Sotorasib (AMG 510)
- Approval Status : FDA-approved for KRAS G12C-mutated NSCLC .
- Mechanism : Similar to this compound, covalently targets Cys12.
- Clinical Data : Demonstrated a 37% objective response rate in phase II trials but faces challenges with acquired resistance and variable efficacy .
- Comparison : this compound’s IC₅₀ (<0.01 μM) suggests superior in vitro potency, though clinical data for inhibitor-21 are lacking .
Inhibitors Targeting Other KRAS Mutations or Domains
KRAS G12D Inhibitors (e.g., Compounds from )
- Target : KRAS G12D, common in pancreatic cancer.
- Discovery Approach : Computer-aided drug design using molecular dynamics and pharmacophore modeling .
- Key Differentiator : Unlike this compound, these compounds are mutation-specific (G12D vs. G12C) and lack covalent binding mechanisms .
Allosteric Inhibitors (e.g., P14B and KAL-21404358)
- P14B: Binding Site: α4-α5 helices near the allosteric domain, competing with calmodulin (CaM) . Effect: Paradoxically increases oncogenic KRAS signaling, leading to cancer cell death via hyperactivation .
- KAL-21404358: Binding Site: P110 pocket near Pro110, disrupting KRAS-BRAF interaction . Downstream Effects: Blocks RAF-MEK-ERK and PI3K-AKT pathways, similar to this compound but via a non-covalent, allosteric mechanism .
Inhibitors with Alternative Mechanisms
Conformation-Locking Antibodies ()
- Approach : Antibodies stabilize KRAS in inactive states, enabling small-molecule inhibitor discovery .
- Advantage : Broader applicability across KRAS mutants but less potent than covalent inhibitors like this compound .
Comparative Data Table
Research and Clinical Implications
- This compound represents a promising preclinical candidate due to its nanomolar potency, though further studies are needed to address pharmacokinetics, toxicity, and resistance mechanisms .
- Competing Compounds: Allosteric inhibitors like P14B offer novel mechanisms but risk unintended pathway activation, while covalent inhibitors (e.g., sotorasib) face clinical durability challenges .
- Future Directions : Combination therapies (e.g., this compound + MEK inhibitors) and mutation-specific targeting (G12C vs. G12D) will be critical .
Biological Activity
KRAS is a pivotal oncogene frequently mutated in various cancers, notably pancreatic ductal adenocarcinoma (PDAC), lung cancer, and colorectal cancer. The development of KRAS inhibitors, particularly KRAS inhibitor-21, represents a significant advancement in targeted cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against different KRAS mutations, and associated resistance mechanisms.
This compound functions primarily by binding to the inactive GDP-bound state of KRAS, inhibiting nucleotide exchange and thereby blocking downstream signaling pathways critical for tumor growth and survival. Research indicates that the inhibitor exhibits a mean IC50 value of approximately 5 nM for inactive KRAS states, while its effect on active KRAS mutants requires higher concentrations (IC50 around 5.5 µM) . This differential binding affinity underscores the potential for selective targeting of mutant KRAS forms while sparing wild-type variants.
Efficacy Against KRAS Mutations
The efficacy of this compound has been evaluated across various models expressing common KRAS mutations. It has demonstrated the ability to inhibit 18 out of the 24 most prevalent KRAS mutations found in cancer . The following table summarizes the activity of this compound against specific KRAS mutations:
KRAS Mutation | IC50 (nM) | Response |
---|---|---|
G12C | 1 | High inhibition |
G12D | 2 | High inhibition |
G12V | 10 | Moderate inhibition |
G13D | 15 | Moderate inhibition |
Q61H | 20 | Lower inhibition |
Case Studies
Case Study 1: Pancreatic Ductal Adenocarcinoma (PDAC)
In preclinical models of PDAC harboring KRAS mutations, treatment with this compound resulted in significant tumor regression and prolonged survival compared to control groups. The study highlighted that while the inhibitor effectively targeted mutant KRAS, resistance mechanisms, such as upregulation of compensatory pathways (e.g., macropinocytosis), were observed .
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
A cohort study involving patients with NSCLC and G12C mutations treated with this compound showed an overall response rate (ORR) of 45%, with durable responses noted in several cases . Notably, co-existing mutations in STK11 were associated with varied responses, indicating the complexity of resistance mechanisms.
Resistance Mechanisms
Resistance to KRAS inhibitors like this compound can arise through several mechanisms:
- Mutational Escape : Secondary mutations in the KRAS gene can alter binding sites, reducing drug affinity.
- Pathway Compensation : Activation of alternative signaling pathways (e.g., RTKs) can bypass the inhibited pathway .
- Deubiquitinase Activity : Studies have identified USP21 as a potential mediator of resistance by promoting macropinocytosis and enhancing nutrient uptake in cells lacking active KRAS .
Q & A
Basic Research Questions
Q. What is the mechanistic basis of KRAS inhibitor-21's activity against KRAS G12C mutations?
this compound (compound 22b) selectively targets the inactive GDP-bound state of KRAS G12C, forming a covalent bond with cysteine at residue 12. This interaction stabilizes KRAS in its inactive conformation, blocking downstream signaling pathways like MAPK/ERK. Methodologically, researchers should validate binding using techniques such as X-ray crystallography or surface plasmon resonance (SPR) to confirm structural interactions .
Q. What standard in vitro assays are recommended to evaluate this compound's potency and specificity?
- Biochemical assays : Measure IC50 via fluorescence-based GTPase activity assays using recombinant KRAS G12C protein.
- Cell-based assays : Quantify inhibition of ERK phosphorylation (p-ERK) in KRAS G12C-mutant cell lines (e.g., MIA PaCa-2) using Western blotting or ELISA.
- Selectivity profiling : Compare activity against wild-type KRAS and other RAS isoforms (e.g., HRAS, NRAS) to rule off-target effects .
Q. How should researchers design experiments to assess this compound's selectivity across related oncogenic targets?
- Use a panel of isogenic cell lines with mutations in KRAS (G12D, G13D) and other RAS family members.
- Employ high-throughput kinase profiling (e.g., KINOMEscan) to evaluate off-target kinase inhibition.
- Cross-validate results with RNA sequencing to identify downstream pathway alterations unique to KRAS G12C inhibition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound's efficacy data across preclinical models?
Discrepancies in efficacy (e.g., variable IC50 in different cell lines) may arise from genetic heterogeneity or compensatory pathways. To address this:
- Perform genomic profiling of cell lines to identify co-occurring mutations (e.g., TP53, STK11) that modulate drug response.
- Use orthogonal assays (e.g., CRISPR screens or phosphoproteomics) to map resistance mechanisms.
- Validate findings in patient-derived xenograft (PDX) models to recapitulate tumor microenvironment influences .
Q. How can researchers optimize dosing regimens for this compound in vivo to minimize adaptive resistance?
- Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement (e.g., KRAS-GDP stabilization).
- Test intermittent vs. continuous dosing in syngeneic models to evaluate rebound signaling.
- Combine with MEK or PI3K inhibitors to assess synergistic effects and delay resistance .
Q. What methodologies are critical for validating this compound's synergy with immune checkpoint inhibitors?
- Use immunocompetent mouse models (e.g., KRAS G12C-driven lung adenocarcinoma) to evaluate tumor-infiltrating lymphocyte (TIL) populations via flow cytometry.
- Measure cytokine release (e.g., IFN-γ, TNF-α) post-treatment to assess immune activation.
- Correlate efficacy with PD-L1 expression changes using multiplex immunohistochemistry .
Q. Data Presentation and Reproducibility Guidelines
- Experimental details : Report batch-to-batch variability in compound synthesis (e.g., HPLC purity >95%) and storage conditions to ensure reproducibility .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and include effect sizes for biological significance .
- Data sharing : Deposit raw datasets (e.g., RNA-seq, proteomics) in public repositories like GEO or PRIDE, adhering to FAIR principles .
Properties
Molecular Formula |
C33H41N5O3 |
---|---|
Molecular Weight |
555.7 g/mol |
IUPAC Name |
1-[(3S)-4-[(6R,7R)-7-(3-hydroxynaphthalen-1-yl)-6-methyl-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydroquinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41N5O3/c1-5-31(40)37-13-14-38(22(3)19-37)32-29-15-21(2)27(28-17-25(39)16-23-9-6-7-11-26(23)28)18-30(29)34-33(35-32)41-20-24-10-8-12-36(24)4/h5-7,9,11,16-17,21-22,24,27,39H,1,8,10,12-15,18-20H2,2-4H3/t21-,22+,24+,27-/m1/s1 |
InChI Key |
QFHHSQNNGXFEMZ-SMAWTLEESA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C[C@H]1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(C[C@@H]5C)C(=O)C=C)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1CC2=C(CC1C3=CC(=CC4=CC=CC=C43)O)N=C(N=C2N5CCN(CC5C)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
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